N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide
Description
Molecular Structure and Classification
N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide exhibits a complex molecular architecture characterized by the molecular formula C21H18N2O2 and a molecular weight of 330.387 grams per mole. The compound belongs to the broader classification of biphenyl-benzamide derivatives, which are heterocyclic amide compounds featuring multiple aromatic ring systems connected through amide linkages. The structural framework consists of a central biphenyl core, where two phenyl rings are directly connected at the 1,1'-position, creating the characteristic biphenyl scaffold that serves as the foundation for numerous bioactive molecules.
The chemical structure incorporates two distinct amide functional groups, positioning this compound within the benzamide class of organic molecules. The first amide group connects an acetyl moiety to the ortho position of one phenyl ring in the biphenyl system, while the second amide linkage attaches a benzoyl group to the para position of the opposing phenyl ring. This specific substitution pattern creates a sophisticated molecular topology that enables diverse intermolecular interactions, particularly through hydrogen bonding facilitated by the amide nitrogen and oxygen atoms.
The compound's Simplified Molecular Input Line Entry System representation is CC(=O)NC1=C(C=CC=C1)C1=CC=C(NC(=O)C2=CC=CC=C2)C=C1, which provides a comprehensive description of its connectivity pattern. This structure places this compound within the category of substituted biphenyl derivatives that have gained considerable attention for their pharmaceutical potential. The presence of multiple aromatic rings and amide functionalities contributes to the compound's ability to interact with biological targets through π-π stacking interactions, hydrogen bonding, and hydrophobic contacts.
Historical Context in Biphenyl-Benzamide Research
The development of biphenyl-benzamide compounds can be traced to extensive research efforts spanning over a century, with the fundamental chemistry of biphenyl systems dating back to the mid-19th century. The historical evolution of biphenyl chemistry began with Wurtz's pioneering work in 1855 on carbon-carbon bond formation reactions, which was subsequently expanded by Fittig in 1862 to include coupling between aryl anions and electrophiles in the presence of various metal surfaces. These early investigations established the synthetic foundation that would eventually enable the sophisticated molecular architectures observed in contemporary biphenyl-benzamide derivatives.
The progression from simple biphenyl synthesis to complex benzamide derivatives represents a significant advancement in organic chemistry methodology. The Ullmann reaction, first described in 1901, provided crucial insights into copper-catalyzed homocoupling reactions involving halo-arenes, establishing precedents for the synthetic strategies employed in modern biphenyl-benzamide synthesis. Subsequent developments included the Bennett-Turner reaction in 1914, which demonstrated the homodimerization of Grignard reagents promoted by chromium(III) chloride or anhydrous cupric chloride, further expanding the synthetic toolkit available to researchers.
The emergence of cross-coupling methodologies, including the Suzuki-Miyaura reaction, revolutionized the field by enabling selective formation of carbon-carbon bonds between diverse aromatic partners. These methodological advances directly contributed to the synthetic accessibility of complex biphenyl-benzamide structures, allowing researchers to systematically explore structure-activity relationships within this compound class. The historical context reveals a clear trajectory from fundamental synthetic chemistry to targeted drug discovery applications, with biphenyl-benzamide derivatives representing a culmination of decades of methodological refinement.
Significance in Organic and Medicinal Chemistry
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of a therapeutically important compound class. Biphenyl scaffolds have demonstrated remarkable versatility in medicinal chemistry applications, serving as key pharmacophores in diverse therapeutic areas including antihypertensive drugs like Losartan and immunosuppressive agents. The specific structural features of this compound reflect the systematic optimization strategies employed in contemporary drug discovery, where medicinal chemists strategically incorporate multiple pharmacophoric elements to enhance biological activity.
Recent research has established biphenyl-benzamide derivatives as promising filamenting temperature-sensitive mutant Z protein inhibitors, representing a novel approach to antibacterial drug development. The filamenting temperature-sensitive mutant Z protein plays a crucial role in bacterial cell division, making it an attractive target for antimicrobial intervention. The structural design of this compound incorporates specific molecular features that enable interaction with this bacterial target, demonstrating the compound's potential contribution to addressing antibiotic resistance challenges.
The compound's significance is further emphasized by its representation of structure-based drug design principles, where molecular architecture is optimized to enhance target binding affinity and selectivity. The biphenyl core provides a rigid scaffold that preorganizes functional groups for optimal target interaction, while the acetamido and benzamido substituents contribute specific binding interactions through hydrogen bonding and hydrophobic contacts. This structural sophistication exemplifies the evolution of medicinal chemistry from empirical compound screening to rational drug design approaches.
Current Research Landscape
The current research landscape surrounding this compound and related compounds reflects the dynamic nature of contemporary antimicrobial drug discovery efforts. Recent studies have demonstrated the remarkable antibacterial potency of biphenyl-benzamide derivatives, with some compounds exhibiting minimum inhibitory concentration values ranging from 0.008 to 0.063 micrograms per milliliter against various Bacillus subtilis strains. These findings represent significant improvements over earlier lead compounds and established antibiotics, highlighting the potential of this compound class for clinical development.
Contemporary research efforts have focused on systematic structure-activity relationship studies to optimize the antibacterial properties of biphenyl-benzamide derivatives. Investigations have revealed that specific substitution patterns on the biphenyl core significantly influence biological activity, with compounds featuring 4',6'-disubstitution patterns generally demonstrating superior antibacterial properties. The most promising derivatives have shown bactericidal rather than bacteriostatic activity, rapidly reducing bacterial cell counts below detectable limits within three hours of treatment.
Current research priorities include comprehensive evaluation of pharmaceutical properties such as metabolic stability, pharmacokinetic profiles, and toxicity assessments. Recent studies have reported favorable selectivity indices for leading biphenyl-benzamide compounds, with cytotoxicity concentrations exceeding 20 micrograms per milliliter against mammalian cell lines while maintaining potent antibacterial activity. These findings support the continued development of this compound class for therapeutic applications.
The research landscape also encompasses mechanistic studies aimed at understanding the precise molecular basis for the antibacterial activity of biphenyl-benzamide derivatives. Molecular dynamics simulations and protein-ligand docking studies have provided insights into the binding interactions between these compounds and their bacterial targets, informing future optimization efforts. Additionally, resistance development studies have indicated low propensity for bacterial resistance formation, further supporting the therapeutic potential of compounds like this compound.
| Research Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C21H18N2O2 | |
| Molecular Weight | 330.387 g/mol | |
| Purity (Commercial) | 95% | |
| Storage Temperature | 2-8°C |
| Biphenyl-Benzamide Activity Profile | Minimum Inhibitory Concentration Range | Bacterial Strain |
|---|---|---|
| Lead Compound 30 | 0.008-0.063 μg/mL | Bacillus subtilis strains |
| Lead Compound 30 | 0.125-0.25 μg/mL | Staphylococcus aureus strains |
| Cytotoxicity (CC50) | >20 μg/mL | Vero cells |
Properties
IUPAC Name |
N-[4-(2-acetamidophenyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15(24)22-20-10-6-5-9-19(20)16-11-13-18(14-12-16)23-21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUHRSQCJSBLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide typically involves two key steps:
- Formation of the biaryl intermediate via cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
- Amide bond formation between the amino-substituted biphenyl and benzoyl derivatives.
This approach allows for modular construction of the biphenyl scaffold followed by selective acylation to install the amide functionalities.
Biaryl Formation via Suzuki-Miyaura Coupling
A widely used method for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl boronic acids with aryl halides.
- Procedure :
- An aryl halide (e.g., 2'-bromoacetamidobiphenyl derivative or 4-bromoaniline derivative) is reacted with a phenylboronic acid or substituted phenylboronic acid.
- The reaction is carried out in the presence of a palladium catalyst such as Pd(dppf)Cl2, a base like K3PO4·3H2O, and a solvent mixture (e.g., toluene/ethanol or N-methyl-2-pyrrolidinone).
- The mixture is purged with nitrogen and heated (typically 90 °C) for 1 hour or longer to complete the coupling.
- Outcome : This method yields the biphenyl intermediate with high regioselectivity and good yields (typically above 70%).
Amide Bond Formation (N-Acylation)
The amide bond formation to yield this compound is commonly achieved by:
Reaction with Amino-Substituted Biphenyl :
- The amino biphenyl intermediate (bearing the 2'-acetamido substituent) is dissolved in an aprotic solvent such as tetrahydrofuran (THF).
- A base like triethylamine is added to neutralize the hydrogen chloride generated.
- The benzoyl chloride is added dropwise to the solution under stirring at room temperature or slightly elevated temperature.
- The reaction proceeds over several hours (e.g., 15 h) to completion.
- The product is isolated by filtration, washing, drying, and recrystallization from suitable solvents such as acetonitrile.
Alternative Synthetic Routes and Conditions
Representative Experimental Data Table
| Step | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl2, K3PO4·3H2O, aryl boronic acid, aryl halide | 1 h | 90 °C | 70-90 | Suzuki coupling to form biphenyl core |
| 2 | Benzoyl chloride, amine intermediate, triethylamine, THF | 15 h | Room temp | 75-85 | Amide bond formation by N-acylation |
| 3 | Sodium triacetoxyborohydride, resin-bound amine | 24 h | Room temp | 65-80 | Solid-phase amide synthesis alternative |
| 4 | Microwave irradiation, acetic acid, amine & acyl reagent | 5-10 min | 125 °C | 60-75 | Microwave-assisted amide formation |
Key Research Findings and Considerations
-
- LC-MS and NMR spectroscopy are standard for monitoring reaction progress and confirming product structure.
Chemical Reactions Analysis
Types of Reactions
N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl or benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide has been investigated for its anticancer properties. Research indicates that compounds with similar structural motifs can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, an aminopyrazole derivative related to biphenyl structures was shown to selectively inhibit CDK5, leading to reduced levels of Mcl-1, a protein associated with cancer cell survival . This suggests that this compound may exhibit similar mechanisms and could be a candidate for further anticancer drug development.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies have demonstrated that derivatives of benzamide can exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of essential bacterial enzymes or disruption of membrane integrity.
Antitubercular Activity
Antitubercular activity is another promising application for compounds related to this compound. Research has shown that certain acetamide derivatives can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds were tested in vitro and showed effective inhibition against vital mycobacterial enzymes .
Case Study 1: Anticancer Activity
A study demonstrated that a compound structurally similar to this compound exhibited significant anticancer activity by inhibiting CDK5 in pancreatic cancer cell lines. The results indicated a concentration-dependent reduction in Mcl-1 levels, suggesting a potential pathway for therapeutic intervention .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains, showing promising results with low minimum inhibitory concentrations (MICs). These findings support the potential use of such compounds in treating bacterial infections .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target | Effectiveness |
|---|---|---|---|
| Anticancer | Similar to N-(2'-acetamido-[1,1'-biphenyl]-4-yl) | CDK5 | Inhibition of Mcl-1 |
| Antimicrobial | Benzamide Derivatives | Various Bacteria | Significant MIC |
| Antitubercular | Acetamide Derivatives | Mycobacterium tuberculosis | Effective Inhibition |
Mechanism of Action
The mechanism of action of N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)benzamide: Another HDAC inhibitor with a similar structure but different substituents.
4-cinnamamido-1H-pyrazol-5-yl)benzamides: Compounds with antimicrobial and antiproliferative activities.
2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides: Known for their antibiofilm activity against Candida albicans.
Uniqueness
N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide stands out due to its specific structural features, which confer unique biological activities. Its biphenyl core provides rigidity and planarity, enhancing its binding affinity to target proteins. The presence of both acetamido and benzamide groups allows for versatile chemical modifications, enabling the development of derivatives with improved properties .
Biological Activity
N-(2'-Acetamido-[1,1'-biphenyl]-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and pharmacological effects of this compound, drawing from various studies to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the acylation of an amine derivative with acetic anhydride or acetyl chloride in the presence of a base. The biphenyl moiety can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of benzamide have shown promising antibacterial activity against Escherichia coli and Staphylococcus aureus. Specifically, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) indicating their potential as antibacterial agents .
Anticonvulsant Activity
Research indicates that compounds structurally related to this compound can exhibit anticonvulsant properties. In particular, derivatives containing biphenyl groups have been shown to enhance sodium channel slow inactivation, which is crucial for reducing neuronal hyperexcitability. This mechanism is similar to that of clinically used antiseizure medications .
Cytotoxicity and Cancer Research
The cytotoxic effects of compounds similar to this compound have been investigated in various cancer cell lines. Studies report that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents. The structure-activity relationship indicates that modifications to the biphenyl moiety can significantly affect cytotoxicity levels .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its molecular structure. Key findings include:
- Substituent Effects : The type and position of substituents on the biphenyl ring significantly impact pharmacological activity. Polar aprotic substituents tend to enhance sodium channel modulation and anticonvulsant activity .
- Amide Linkage : The presence of an amide group is crucial for biological activity, as it facilitates interactions with biological targets such as enzymes and receptors .
Case Study 1: Anticonvulsant Activity
A study involving various derivatives demonstrated that certain modifications led to enhanced anticonvulsant effects in rodent models. Compounds were tested using the maximal electroshock test (MES), where several derivatives showed protective indices comparable to established antiseizure drugs .
Case Study 2: Antimicrobial Efficacy
In vitro studies assessed the antibacterial efficacy of this compound derivatives against clinical isolates of MRSA and Enterococcus faecalis. Results indicated significant antibacterial activity with low MIC values for specific derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide?
- Methodological Answer : The compound can be synthesized via benzoylation of a biphenylamine intermediate. For example, a primary amine group on the biphenyl scaffold is reacted with benzoyl chloride in pyridine to form the benzamide linkage. Alternatively, condensation reactions using β-naphthol, aldehydes, and ethylenediamine in ethanol have been employed for structurally similar benzamides, yielding products after 72 hours at room temperature . Purification is typically achieved via crystallization from methanol/water (4:1), with yields around 75% .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : and NMR (e.g., δH 2.88–7.75 ppm for protons; δC 42.20–152.11 ppm for carbons) to confirm substituent positions and hydrogen bonding .
- IR spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1650 cm (C=O stretch) .
- Mass spectrometry : EI-MS m/z values (e.g., 292.07 [M)] and elemental analysis (C, H, N) for purity validation .
Q. What are the key structural features influencing its stability?
- Methodological Answer : The biphenyl core provides rigidity, while the acetamido group at the 2'-position introduces steric hindrance, reducing rotational freedom. Hydrogen bonding between the benzamide carbonyl and adjacent NH groups enhances crystallinity, as observed in similar compounds via X-ray diffraction .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates .
- Catalysts : 1-Ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) enhances coupling efficiency in benzamide formation .
- Temperature control : Reactions at 0–5°C minimize side reactions during benzoylation .
- Table 1 : Yield optimization data for analogous benzamides:
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | None | 25 | 75 |
| Acetonitrile | EDC | 0 | 88 |
Q. What computational methods predict the compound’s electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions. For example, the acetamido group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution potential .
- Molecular docking : Evaluates binding affinity to biological targets (e.g., enzymes) by simulating interactions with the benzamide’s carbonyl and aromatic moieties .
Q. How does the biphenyl scaffold influence spectroscopic signatures?
- Methodological Answer : The biphenyl system induces conjugation, shifting UV-Vis absorption to longer wavelengths (e.g., λmax ~280 nm). Substituents like acetamido alter NMR splitting patterns; for instance, para-substituted benzamides show distinct aromatic proton coupling (J = 8–9 Hz) compared to ortho analogs .
Q. What challenges arise in crystallizing this compound for X-ray analysis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
